
5-Bromo-4-hydroxy-8-methoxy-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 4th position, a methoxy group at the 8th position, and a cyano group at the 3rd position. The unique substitution pattern on the quinoline ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 5th position of the quinoline ring.
Hydroxylation: Introduction of a hydroxyl group at the 4th position.
Methoxylation: Introduction of a methoxy group at the 8th position.
Cyanation: Introduction of a cyano group at the 3rd position.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst. Hydroxylation may involve the use of hydroxylating agents such as hydrogen peroxide or sodium hydroxide. Methoxylation can be carried out using methanol in the presence of a base. Cyanation typically involves the use of cyanide salts.
Industrial Production Methods
Industrial production of 3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-quinolinecarbonitrile, 5-bromo-4-oxo-8-methoxy-.
Reduction: Formation of 3-quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the cyano group can enhance its binding affinity to certain targets, while the bromine and methoxy groups can influence its overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy-
- 3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy-8-methoxy-
- 3-Quinolinecarbonitrile, 5-iodo-4-hydroxy-8-methoxy-
Uniqueness
3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- is unique due to the specific combination of substituents on the quinoline ring. The bromine atom at the 5th position provides distinct reactivity compared to other halogens, while the hydroxyl and methoxy groups at the 4th and 8th positions, respectively, contribute to its unique chemical and physical properties.
Eigenschaften
Molekularformel |
C11H7BrN2O2 |
|---|---|
Molekulargewicht |
279.09 g/mol |
IUPAC-Name |
5-bromo-8-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7BrN2O2/c1-16-8-3-2-7(12)9-10(8)14-5-6(4-13)11(9)15/h2-3,5H,1H3,(H,14,15) |
InChI-Schlüssel |
IVSWNIKCMXITTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)Br)C(=O)C(=CN2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)

![tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13937804.png)

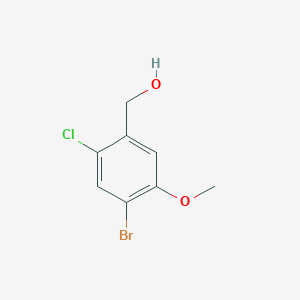
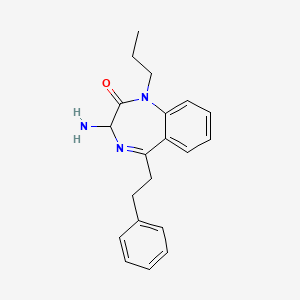
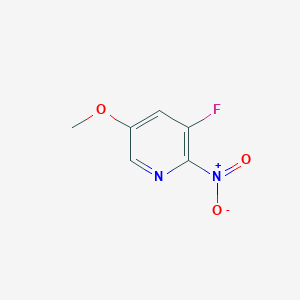
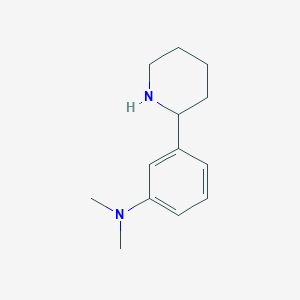

![7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13937858.png)
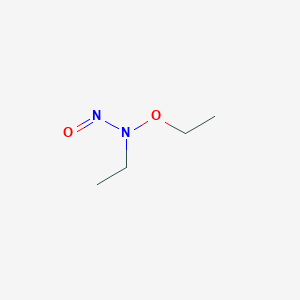
![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)
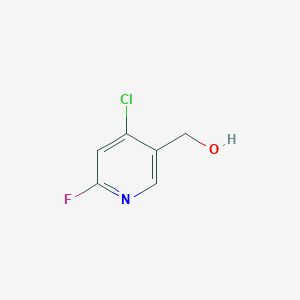
![2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937882.png)
